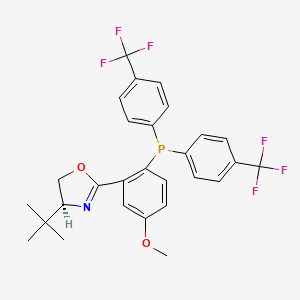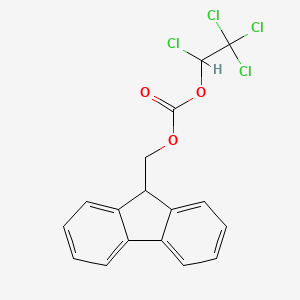
Finasteride (3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Finasteride is a synthetic 4-azasteroid compound that acts as a specific inhibitor of steroid Type II 5α-reductase, an intracellular enzyme that converts testosterone into dihydrotestosterone (DHT). It is primarily used for the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia) in adult males . Finasteride is marketed under brand names such as Propecia and Proscar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Finasteride is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of finasteride involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product in its desired form. Advanced techniques like solid dispersion and solvent evaporation are employed to enhance the solubility and dissolution rate of finasteride .
Análisis De Reacciones Químicas
Types of Reactions: Finasteride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of finasteride with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Finasteride has a wide range of scientific research applications, including:
Mecanismo De Acción
Finasteride exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, finasteride reduces the levels of DHT in the body, leading to a decrease in prostate size and a reduction in hair loss. The molecular targets and pathways involved include the androgen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .
Comparación Con Compuestos Similares
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action but inhibits both Type I and Type II 5α-reductase.
Tamsulosin: An alpha-blocker used for treating BPH but works through a different mechanism by relaxing the muscles in the prostate and bladder neck.
Tadalafil: A phosphodiesterase type 5 inhibitor used for BPH and erectile dysfunction.
Uniqueness of Finasteride: Finasteride is unique in its selective inhibition of Type II 5α-reductase, making it particularly effective for conditions like androgenetic alopecia and BPH with fewer side effects compared to non-selective inhibitors like dutasteride .
Propiedades
Fórmula molecular |
C23H36N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,18?,22-,23+/m0/s1 |
Clave InChI |
DBEPLOCGEIEOCV-USODZXNSSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4[C@@]3(C=CC(=O)N4)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)





